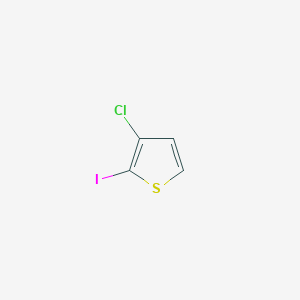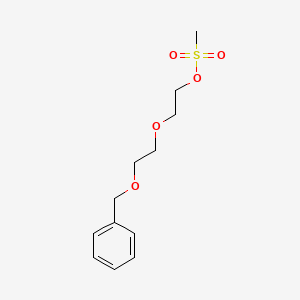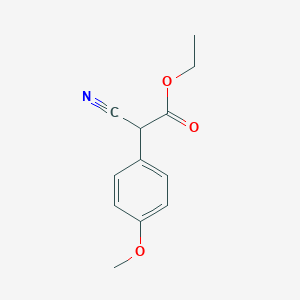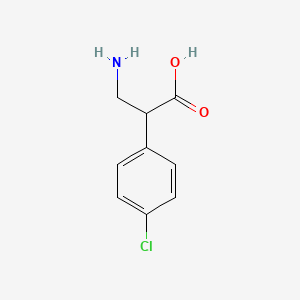
3-amino-2-(4-chlorophenyl)propanoic Acid
Descripción general
Descripción
3-amino-2-(4-chlorophenyl)propanoic Acid, also known as 3-Amino-3-(4-chlorophenyl)propanoic acid, is a chemical compound with the molecular formula C9H10ClNO2 . It has an average mass of 199.634 Da and a monoisotopic mass of 199.040009 Da .
Molecular Structure Analysis
The molecular structure of 3-amino-2-(4-chlorophenyl)propanoic Acid consists of a benzene ring conjugated to a propanoic acid . The compound has a linear formula of ClC6H4CH(NH2)CH2CO2H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.63 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
GABAB Receptor Antagonists
3-Amino-2-(4-chlorophenyl)propanoic Acid has been synthesized and studied for its potential as a specific antagonist of GABA at the GABAB receptor. It was found to be a weak antagonist, with its activity being weaker than related sulfonic and phosphonic acids. This research can contribute to the understanding of GABAB receptor mechanisms and the development of related drugs (Abbenante, Hughes, & Prager, 1997).
Fluorescence Derivatisation of Amino Acids
The compound has been coupled to the amino group of various amino acids to evaluate its applicability as a fluorescent derivatising reagent. The derivatives exhibit strong fluorescence, making them potentially useful in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Enantioseparation Studies
3-Amino-2-(4-chlorophenyl)propanoic Acid has been used in studies exploring the enantioseparation of isomeric acids. Such research is significant in the pharmaceutical industry for the separation of drug enantiomers, where one isomer might be more therapeutically beneficial than the other (Jin et al., 2019).
Vibrational and Structural Analysis
The compound has been analyzed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. This analysis helps in understanding the molecular structure and properties, which is crucial for its potential application in material sciences and drug development (Muthu & Paulraj, 2012).
Crystal Engineering
Studies have explored the use of similar compounds in crystal engineering, specifically their interaction with various acids. This research contributes to the field of materials science, particularly in the design and synthesis of new crystalline materials (Báthori & Kilinkissa, 2015).
Chiral Resolution
The compound has been involved in studies for the development of chromatographic methods for chiral resolution. This is essential in pharmaceuticals for separating and analyzing the different isomers of a drug (Vaccher, Berthelot, Flouquet, & Debaert, 1991).
Catalysis in Borane Reduction
It has been used in research on the catalysis of borane reduction of prochiral ketones. This kind of research is significant in synthetic organic chemistry, offering insights into the development of more efficient synthetic routes (Shen, Lu, Zhang, & Zhang, 1997).
Safety and Hazards
While specific safety and hazard information for 3-amino-2-(4-chlorophenyl)propanoic Acid is not provided in the search results, general safety measures for handling similar compounds include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Mecanismo De Acción
Target of Action
This compound is a derivative of phenylalanine, an essential amino acid , and it’s likely that it interacts with biological systems in a similar manner
Mode of Action
As a phenylalanine derivative , it may interact with the same enzymes and transporters as phenylalanine, potentially influencing protein synthesis and other biochemical processes. More research is required to elucidate the specific interactions and changes resulting from this compound’s action.
Biochemical Pathways
Given its structural similarity to phenylalanine , it may be involved in the same pathways, such as protein synthesis and metabolism
Result of Action
Given its structural similarity to phenylalanine , it may influence protein synthesis and other cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-2-(4-chlorophenyl)propanoic acid . Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with its targets.
Propiedades
IUPAC Name |
3-amino-2-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOMSKIIHPPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



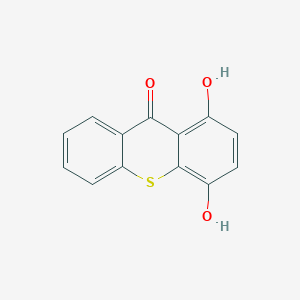
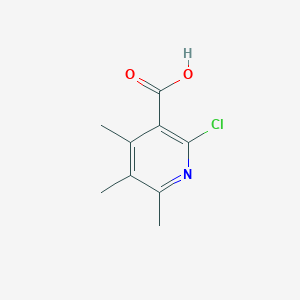
![1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine](/img/structure/B3104807.png)
![Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B3104811.png)


![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/structure/B3104826.png)
